Phenyl isobutyrate
Overview
Description
Phenyl isobutyrate, also known as phenyl 2-methylpropanoate, is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.2011 g/mol . It is an ester derived from isobutyric acid and phenol. This compound is known for its pleasant aroma and is used in various applications, including as a flavoring agent and in perfumery.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl isobutyrate can be synthesized through the esterification of isobutyric acid with phenol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
Isobutyric acid+PhenolH2SO4Phenyl isobutyrate+Water
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous reactors and distillation columns are often employed to separate the product from the reaction mixture and remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Phenyl isobutyrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to isobutyric acid and phenol.
Fries Rearrangement: When treated with anhydrous aluminum chloride at elevated temperatures, this compound undergoes the Fries rearrangement to form hydroxy-isobutyrophenones.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Fries Rearrangement: Anhydrous aluminum chloride at 140-150°C.
Major Products Formed:
Hydrolysis: Isobutyric acid and phenol.
Fries Rearrangement: 2-hydroxy-isobutyrophenone and 4-hydroxy-isobutyrophenone.
Scientific Research Applications
Phenyl isobutyrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of phenyl isobutyrate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release isobutyric acid and phenol, which may exert biological effects. The specific molecular targets and pathways depend on the context of its application, such as its use in drug development or as a flavoring agent.
Comparison with Similar Compounds
Phenyl isobutyrate can be compared with other esters derived from carboxylic acids and phenols. Some similar compounds include:
Phenyl acetate: An ester of acetic acid and phenol, used in perfumery and as a solvent.
Phenyl propionate: An ester of propionic acid and phenol, used in the synthesis of pharmaceuticals.
Phenyl butyrate: An ester of butyric acid and phenol, studied for its potential therapeutic properties .
Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its pleasant aroma and potential biological activities make it valuable in various applications, from flavoring agents to research in medicinal chemistry.
Properties
IUPAC Name |
phenyl 2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(2)10(11)12-9-6-4-3-5-7-9/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZOACXKIKXRDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334133 | |
Record name | Phenyl isobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20279-29-2 | |
Record name | Phenyl isobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl isobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.